Product packaging for (R)-N-alpha-Acetyl-allylglycine(Cat. No.:CAS No. 121786-40-1)

(R)-N-alpha-Acetyl-allylglycine

Cat. No.: B556447
CAS No.: 121786-40-1
M. Wt: 157,17 g/mole
InChI Key: QAOWNCQODCNURD-UHFFFAOYSA-N
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Description

(R)-N-alpha-Acetyl-allylglycine (CAS 121786-40-1) is a high-purity chiral amino acid derivative with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This compound serves as a valuable building block in organic synthesis and pharmaceutical research, particularly for the development of enantioselective drugs and bioactive peptides . Supplied with 98% enantiomeric excess (ee), it ensures exceptional stereochemical purity, making it an ideal chiral precursor for asymmetric synthesis and metabolic studies . The molecule features acetyl and allyl functional groups that provide versatile reactivity for further chemical modifications. These groups enable key transformations, including cross-coupling reactions and peptide conjugations . The allyl moiety is particularly useful for click chemistry applications, such as thiol-ene reactions, facilitating linker attachments in biopharmaceutical development . In medicinal chemistry, it is employed as a precursor for designing chiral inhibitors and peptidomimetics, and is also used in enzyme substrate studies to probe stereospecific binding interactions . Furthermore, researchers utilize this compound in the synthesis of non-natural amino acids for advanced applications in protein engineering and bioconjugation . The synthetic utility of this compound and its precursors is demonstrated in complex pharmaceutical syntheses. For instance, N-acetyl-allylglycine serves as a key starting material in the synthesis of important drug intermediates, such as those for the cancer treatment Glasdegib (Daurismo™) . In such processes, alkylation of diethyl acetamidomalonate with allyl bromide, followed by hydrolysis and decarboxylation, gives racemic N-acetyl allylglycine, which can be enzymatically resolved to obtain the desired enantiopure form . This product is packaged under inert conditions to guarantee stability and is rigorously tested via HPLC, NMR, and mass spectrometry to meet the highest industry standards . Intended Use & Restrictions: This product is sold exclusively for laboratory research and analytical testing. It is strictly prohibited for human or animal use, diagnostics, or commercial applications. Buyers assume full responsibility for ensuring compliance with all applicable patents and local regulations .

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2SO4<br>H2O4S B556447 (R)-N-alpha-Acetyl-allylglycine CAS No. 121786-40-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-acetamidopent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-3-4-6(7(10)11)8-5(2)9/h3,6H,1,4H2,2H3,(H,8,9)(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNLDKHXFVSKCF-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287369
Record name (2R)-2-(Acetylamino)-4-pentenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121786-40-1
Record name (2R)-2-(Acetylamino)-4-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121786-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-(Acetylamino)-4-pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for R N Alpha Acetyl Allylglycine and Its Enantiomers

Asymmetric Synthesis Approaches to Allylglycine Precursors

The key challenge in synthesizing (R)-N-alpha-Acetyl-allylglycine lies in the stereocontrolled introduction of the allyl group at the alpha-carbon of a glycine (B1666218) equivalent. Several powerful strategies have been developed to achieve this, primarily relying on asymmetric synthesis.

Chiral Auxiliary-Mediated Strategies (e.g., Morpholinone Synthons)

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.netthieme-connect.com After the desired transformation, the auxiliary is removed, yielding the chiral product. This approach has been successfully applied to the synthesis of allylglycine derivatives.

One notable example involves the use of a diphenylmorpholinone template. orgsyn.org This chiral auxiliary allows for the highly selective and predictable synthesis of optically enriched amino acid derivatives. The stereochemical outcome is generally high, with the incoming substituent adding to the α-carbon from the face opposite to the bulky phenyl groups of the auxiliary. This method is versatile, enabling the preparation of research quantities of unusual amino acid derivatives. orgsyn.org Both enantiomers of the morpholinone template are commercially available, providing access to both (R)- and (S)-allylglycine. orgsyn.org

Chiral Catalyst-Enabled Asymmetric Alkylation of Glycine Derivatives (e.g., Nickel(II) Schiff Base Complexes, Allylation of Glycine Schiff Bases)

The use of chiral catalysts to control the stereochemistry of a reaction is a highly efficient and atom-economical approach to asymmetric synthesis. In the context of allylglycine synthesis, chiral phase-transfer catalysts and chiral metal complexes have proven to be particularly effective. austinpublishinggroup.comacs.org

Nickel(II) Schiff Base Complexes: Chiral Ni(II) complexes of glycine Schiff bases are powerful tools for the asymmetric synthesis of α-amino acids. rsc.orgnih.govnih.gov These complexes act as nucleophilic glycine equivalents, and their alkylation with allyl halides proceeds with high diastereoselectivity, which is thermodynamically controlled. nih.gov The chiral ligand on the nickel complex directs the approach of the electrophile, leading to the formation of one diastereomer in excess. For instance, Ni(II) complexes derived from (S)-o-[(N-benzylprolyl)amino]benzophenone and glycine have been used for the asymmetric synthesis of various α-amino acids with high optical yields. rsc.org The initial chiral reagents can often be recovered in good yields. rsc.org

Allylation of Glycine Schiff Bases: The asymmetric alkylation of glycine Schiff bases using chiral phase-transfer catalysts is another prominent method. austinpublishinggroup.comiu.edu These catalysts, often derived from cinchona alkaloids, facilitate the enantioselective alkylation of glycine imines to produce a variety of α-amino acid derivatives with high enantiomeric excess. acs.orgnih.gov The catalyst forms a chiral ion pair with the enolate of the glycine Schiff base, guiding the subsequent allylation to occur stereoselectively. A dual-catalyst system, employing a chiral quaternary ammonium (B1175870) salt and an achiral palladium ligand, has been developed for the Pd-catalyzed asymmetric allylic alkylation of a glycine imino ester, affording enantiomerically enriched α-allylic amino acids. nih.gov

Table 1: Asymmetric Alkylation of Glycine Derivatives
Catalyst/MethodGlycine DerivativeAlkylating AgentProduct ConfigurationEnantiomeric Excess (ee) / Diastereomeric Excess (de)Reference
Chiral Phase-Transfer CatalystGlycine imineBenzyl bromideR>90% ee acs.orgnih.gov
Ni(II) Schiff Base ComplexGlycine Schiff basen-Octyl bromideS98.8% de nih.gov
Pd/Cu Dual CatalysisSchiff base activated glycineAllyl acetate (B1210297)Not specifiedup to >99% ee acs.org
Morpholinone AuxiliaryN-Boc-diphenylmorpholinoneAllyl bromideRHigh orgsyn.org

Tandem Alkylation/π-Allylation Processes for α-Allyl-α-Aryl Amino Acids

A sophisticated approach for the synthesis of complex α-amino acids involves tandem reaction sequences. One such method is the tandem alkylation/π-allylation of α-iminoesters to produce α-allyl-α-aryl amino acids. nih.govnih.govacs.org This three-component coupling reaction involves an α-iminoester, a Grignard reagent, and cinnamyl acetate. nih.govacs.org A key finding is that the enolate generated in situ during the tandem process exhibits significantly higher reactivity and selectivity compared to the same enolate formed through direct deprotonation. nih.govacs.org This strategy has enabled the first enantioselective synthesis of a range of α-allyl-α-aryl α-amino acids beyond the simpler α-allyl-α-phenylglycine. acs.org

N-Acetylation Strategies for Allylglycine

Once the chiral allylglycine core has been synthesized, the final step to obtain this compound is the introduction of an acetyl group onto the α-amino group. This can be achieved through both chemical and enzymatic methods.

Direct Chemical N-Acetylation of Allylglycine

Chemical N-acetylation is a straightforward and widely used method for protecting or modifying the amino group of amino acids. A common procedure involves reacting the amino acid with acetic anhydride (B1165640). orgsyn.org For the synthesis of acetylglycine, glycine is stirred with acetic anhydride in water. The reaction is typically exothermic, and the product crystallizes upon cooling. orgsyn.org This method can be adapted for the N-acetylation of allylglycine. It is generally applicable to most α-amino acids with minor modifications and typically proceeds with little to no racemization when using optically active starting materials. orgsyn.org

Enzymatic N-Acetylation Pathways

Enzymatic N-acetylation offers a highly specific and mild alternative to chemical methods. Lysine (B10760008) acetyltransferases (KATs) are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues in proteins. nih.gov While their primary role is in post-translational modification, enzymes with similar activities can be utilized for the N-acetylation of free amino acids. For example, glycine N-acyltransferase (GLYAT) can catalyze the N-acetylation of glycine using acetyl-CoA. hmdb.ca The use of such enzymes can provide excellent chemo- and regioselectivity under physiological conditions. The reversible nature of lysine acetylation, regulated by acetyltransferases and deacetylases, highlights the intricate control of this modification in biological systems. nih.gov In the context of aminoacidopathies, transferases are known to catalyze the acetylation of amino acids to form N-acetylated amino acid conjugates. mdpi.com

Chemoenzymatic and Biocatalytic Resolution of Racemic N-Acetyl-allylglycine

The separation of racemic mixtures into pure enantiomers is a critical challenge in chemical synthesis. Chemoenzymatic and biocatalytic methods offer highly efficient and environmentally benign alternatives to traditional resolution techniques. These methods leverage the exquisite stereoselectivity of enzymes to achieve high enantiomeric purity.

Dynamic Kinetic Resolution (DKR) is a powerful strategy that can theoretically convert 100% of a racemic starting material into a single, desired enantiomer. princeton.edu This approach overcomes the inherent 50% yield limitation of conventional kinetic resolution by combining an enantiospecific reaction with the in-situ racemization of the substrate. princeton.edunih.gov

For the production of enantiopure allylglycine derivatives, a DKR process can be designed using two key enzymes: an enantiospecific acylase and an N-acetyl amino acid racemase (NAAAR). The process begins with a racemic mixture of N-acetyl-DL-allylglycine.

Enantiospecific Hydrolysis: An enantiospecific L-aminoacylase selectively hydrolyzes the N-acetyl group from the L-enantiomer (N-acetyl-L-allylglycine) to produce L-allylglycine and acetate. The D-enantiomer (N-acetyl-D-allylglycine) remains unreacted.

In-Situ Racemization: The N-acetyl amino acid racemase (NAAAR) simultaneously acts on the unreacted N-acetyl-D-allylglycine, continuously converting it back into the racemic N-acetyl-DL-allylglycine mixture. researchgate.net

This continuous racemization of the "wrong" enantiomer ensures that the substrate for the selective acylase is constantly replenished, driving the reaction equilibrium towards the production of the desired L-allylglycine. researchgate.net The resulting products, L-allylglycine and the unreacted N-acetyl-D-allylglycine (if the reaction is stopped before completion), can be easily separated. This combination of catalysts provides an elegant and efficient route to optically pure amino acids from their racemic N-acyl derivatives. researchgate.net

Table 1: Key Components in the Dynamic Kinetic Resolution of N-Acetyl-DL-allylglycine

ComponentTypeRole in DKR
N-Acetyl-DL-allylglycine SubstrateThe starting racemic mixture to be resolved.
Enantiospecific Acylase BiocatalystSelectively removes the acetyl group from one enantiomer (e.g., L-form).
N-Acetyl Amino Acid Racemase (NAAAR) BiocatalystInterconverts the D- and L-enantiomers of the N-acetylated substrate, ensuring a continuous supply of the reactive enantiomer. researchgate.net
L-Allylglycine ProductThe desired enantiomerically pure amino acid.
N-Acetyl-D-Allylglycine IntermediateThe slower-reacting enantiomer that is racemized by NAAAR. researchgate.net

In scenarios where a classic kinetic resolution is performed without a racemase, a significant amount of the unwanted enantiomer, such as N-acetyl-D-allylglycine, is produced. Instead of being treated as waste, this enantiomer can be converted into the desired L-form through a process known as stereoinversion.

The core of this stereoinversion process is the racemization of the N-acetyl-D-allylglycine. By employing an N-acetyl amino acid racemase, the D-enantiomer can be converted into a racemic mixture of N-acetyl-DL-allylglycine. This racemized mixture can then be re-introduced as the feedstock for the kinetic resolution process. This recycling step is a fundamental principle of Dynamic Kinetic Resolution, where the racemization occurs concurrently with the resolution step to push the yield of the desired enantiomer well beyond the 50% limit. princeton.edu The combination of a D-stereospecific aminopeptidase (B13392206) and an α-amino-ε-caprolactam racemase has been shown to effectively catalyze the DKR of DL-amino acid amides to yield D-amino acids, demonstrating the industrial potential of this enzymatic approach. nih.govcapes.gov.br

Synthesis of N-Carboxyanhydride (NCA) Derivatives of Allylglycine for Polymerization

For applications in materials science, particularly in the creation of advanced polypeptides, allylglycine can be converted into a more reactive monomer known as an N-carboxyanhydride (NCA). wikipedia.org Also called Leuchs' anhydrides, NCAs are heterocyclic compounds derived from amino acids that can undergo ring-opening polymerization (ROP) to form polypeptides. wikipedia.orgspringernature.com This method is highly valued as it can produce well-defined, high molecular weight polymers with controlled dispersity. researchgate.net

The synthesis of allylglycine-NCA is typically achieved through the Fuchs-Farthing method, which involves the direct phosgenation of the unprotected amino acid. nih.gov To avoid the use of hazardous phosgene (B1210022) gas, safer alternatives like diphosgene or triphosgene (B27547) are now commonly used. nih.govresearchgate.net The reaction is generally performed in an anhydrous solvent like tetrahydrofuran (B95107) (THF). researchgate.net

Once synthesized, the allylglycine-NCA monomer can be polymerized via ring-opening polymerization (ROP). This polymerization can be initiated by various species, including primary amines. springernature.com The process results in the formation of poly(allylglycine), a polypeptide with pendant allyl groups along its backbone. These allyl groups serve as versatile chemical handles for post-polymerization modification through reactions like thiol-ene chemistry. rsc.org The polymerization conditions, such as temperature and pressure, can be optimized to control the polymer's molecular weight and minimize side reactions. researchgate.netrsc.org For instance, conducting the polymerization at 0°C has been shown to reduce side reactions and produce polypeptides with low polydispersities. manchester.ac.uk

Table 2: Synthesis and Polymerization of Allylglycine-NCA

Process StageMethod/ReagentPurposeKey Considerations
NCA Synthesis Fuchs-Farthing Method (using Triphosgene) nih.govConverts allylglycine into a reactive cyclic monomer for polymerization.Requires anhydrous conditions to prevent hydrolysis of the NCA ring. wikipedia.org
Polymerization Ring-Opening Polymerization (ROP) wikipedia.orgForms a polypeptide chain (poly(allylglycine)) from NCA monomers.Initiator choice (e.g., primary amine) and reaction temperature affect polymer properties. springernature.commanchester.ac.uk
Product Poly(allylglycine)A functional polypeptide with pendant allyl groups.The allyl groups are available for subsequent chemical modification. rsc.org

Reactivity and Advanced Chemical Transformations of R N Alpha Acetyl Allylglycine Derivatives

Olefinic Transformations

The allyl group in (R)-N-alpha-acetyl-allylglycine derivatives is amenable to a wide range of olefin-based chemical reactions, providing access to diverse molecular architectures.

Ring-Closing Metathesis (RCM) Reactions

Ring-Closing Metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, and derivatives of this compound are suitable substrates for this transformation. While specific examples utilizing this compound are not extensively documented in publicly available literature, the reactivity of closely related N-acyl allylglycine derivatives provides significant insight. For instance, the cyclization of diene precursors derived from allylglycine can lead to the formation of six- and seven-membered unsaturated cyclic amino acids. These reactions are typically catalyzed by ruthenium-based complexes, such as Grubbs' or Hoveyda-Grubbs catalysts. The efficiency of the RCM reaction can be influenced by the nature of the N-protecting group and the substitution pattern of the diene.

Substrate TypeCatalystProductRing SizeNotes
N-Acyl diallylglycine (B8539004) derivativeGrubbs' or Hoveyda-Grubbs catalystCyclic unsaturated amino acid6- or 7-memberedEfficiency can be dependent on the N-acyl group and substitution.

This table is illustrative and based on the general reactivity of N-acyl allylglycine derivatives.

Cross-Metathesis Reactions

Cross-metathesis (CM) offers a direct method for the elongation and functionalization of the allyl side chain of this compound derivatives. Research has demonstrated that the methyl ester of N-acetyl-allylglycine readily participates in cross-metathesis reactions. researchgate.net For example, its reaction with 2-methylbut-2-ene in the presence of a ruthenium-alkylidene catalyst yields the corresponding prenylglycine derivative. researchgate.net This transformation highlights the utility of CM in introducing new carbon-carbon bonds and expanding the structural diversity of this amino acid scaffold. The choice of catalyst and reaction partner is crucial for achieving high yields and selectivity in these reactions.

Reactant 1Reactant 2CatalystProduct
Methyl ester of N-acetyl-allylglycine2-Methylbut-2-eneRuthenium-alkylidene catalystPrenylglycine derivative

Data derived from a study on the methyl ester derivative of N-acetyl-allylglycine. researchgate.net

Radical Cyclization Pathways

The olefinic moiety of N-protected allylglycine derivatives can participate in radical cyclization reactions, providing a pathway to cyclic amino acid analogs. While specific studies on this compound are limited, the general principles of radical cyclization can be applied. These reactions are typically initiated by a radical initiator, such as AIBN or triethylborane, and involve the intramolecular addition of a radical to the double bond. The regioselectivity of the cyclization (i.e., exo vs. endo closure) is governed by Baldwin's rules and the nature of the substituents. For instance, the 5-exo-trig cyclization of a suitably functionalized allylglycine derivative can lead to the formation of substituted proline derivatives.

Halogenation and Hydrohalogenation

Reaction TypeReagentPotential ProductNotes
IodocyclizationIodineSubstituted proline derivativeBased on reactivity of similar α-alkenyl-α-amino esters. researchgate.net

This table is illustrative and based on analogous reactions.

Amide Bond Reactivity

The N-acetyl group of this compound influences its chemical reactivity and can be directly involved in transformations leading to the formation of reactive intermediates.

N-Acyliminium Ion Chemistry

The N-acetyl group of this compound can be utilized to generate N-acyliminium ions, which are highly reactive electrophilic species. These intermediates are valuable in the formation of new carbon-carbon and carbon-heteroatom bonds. The generation of an N-acyliminium ion from an N-acetylated amino acid typically requires the presence of a Lewis acid or a Brønsted acid to facilitate the departure of a leaving group from the α-carbon. Once formed, these ions can be trapped by a variety of nucleophiles, both intermolecularly and intramolecularly. For instance, an acid-catalyzed cyclization of a derivative of N-acetyl-allylglycine can lead to the formation of substituted proline derivatives, such as 5,5-dimethylproline, in high yield and enantioselectivity. researchgate.net This type of cyclization proceeds through the formation of an N-acyliminium ion which is then attacked by the terminal olefin of the side chain.

Hydrolytic Cleavage of the Amide Bond (Chemical and Enzymatic)

The amide bond in this compound derivatives can be cleaved through both chemical and enzymatic methods to yield the corresponding free amino acid, (R)-allylglycine.

Chemical Hydrolysis: Chemical hydrolysis of the N-acetyl group is typically achieved under aggressive conditions, such as high temperatures with strong acids or bases (e.g., sulfuric acid, sodium hydroxide). ilsagroup.com This method, while effective, can be harsh and may lead to undesirable side reactions or racemization, where the stereochemistry of the amino acid is altered. ilsagroup.com The process involves the nucleophilic attack of a water molecule on the carbonyl carbon of the amide, facilitated by the acidic or basic conditions.

Enzymatic Hydrolysis: Enzymatic hydrolysis offers a milder and more selective alternative for amide bond cleavage. nofima.com Enzymes known as acylases, a type of amidohydrolase, can stereoselectively hydrolyze N-acyl amino acids. nih.govnih.gov For instance, acylase I from hog kidney shows a preference for L-amino acids, leaving the D-enantiomers largely unreacted. nih.gov This enzymatic process occurs at or near neutral pH and lower temperatures (e.g., 40-50°C), preserving the integrity and stereochemistry of the resulting amino acid. ilsagroup.com The enzyme provides a specific active site that binds the substrate and facilitates the hydrolytic cleavage, avoiding the need for harsh reagents. nofima.comnih.gov

Hydrolysis MethodConditionsAdvantagesDisadvantages
Chemical High temperature, strong acid/base ilsagroup.comGenerally applicableHarsh conditions, potential for side reactions and racemization ilsagroup.com
Enzymatic Mild temperature (40-50°C), near-neutral pH, specific enzymes (acylases) ilsagroup.comnih.govHigh selectivity, mild conditions, preserves stereochemistry ilsagroup.comnih.govEnzyme-specific, may not be applicable to all substrates

Stereoselective Functionalization of the Allyl Moiety

The terminal double bond of the allyl group in this compound is a key site for introducing new functional groups in a stereocontrolled manner.

Enzymes play a crucial role in the stereoselective functionalization of allylic compounds. While direct γ-addition to the N-acetyl-allylglycine backbone catalyzed by a single "γ-synthase" is specific, broader enzymatic strategies achieve similar transformations. For example, tandem enzymatic reactions can create chiral centers. One such approach involves an enantioselective aldol (B89426) addition catalyzed by an aldolase, followed by a transamination step. nih.gov

In a related context, γ-glutamylcysteine synthetase catalyzes the ATP-dependent synthesis of γ-glutamylcysteine, which is a key step in glutathione (B108866) synthesis. nih.gov This demonstrates the principle of enzymatic γ-functionalization, although not directly on the allylglycine scaffold. The development of tailored enzymes or biocatalytic cascades could enable direct and highly selective γ-additions to the allyl group of this compound derivatives, providing access to complex and valuable non-proteinogenic amino acids.

Hydrosilylation: Hydrosilylation involves the addition of a silicon-hydrogen bond across the double bond of the allyl group to form allylsilanes. This reaction can be catalyzed by transition metals, such as copper, to achieve high regio- and stereoselectivity. nih.gov The resulting (E)-allylsilanes are valuable synthetic intermediates. The reaction proceeds under mild conditions and demonstrates a broad substrate scope, making it an efficient method for preparing functionalized allylsilanes from terminal allenes, a related class of compounds. nih.gov

Overman Rearrangement: The Overman rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement used to convert allylic alcohols into allylic amines with high stereocontrol. wikipedia.orgorganic-chemistry.org While this reaction does not directly functionalize this compound, a derivative where the allyl group is first converted to an allylic alcohol could undergo this transformation. The rearrangement proceeds through an allylic trichloroacetimidate (B1259523) intermediate and can be catalyzed by mercury(II) or palladium(II) salts. wikipedia.orgorganic-chemistry.org This method is crucial for the synthesis of unnatural amino acids and other nitrogen-containing compounds. organic-chemistry.org

TransformationReagents/CatalystsProduct TypeKey Features
Hydrosilylation Silane (e.g., Ph₂SiH₂), Copper catalyst nih.govAllylsilane nih.govHigh regio- and stereoselectivity for (E)-isomers, mild conditions. nih.gov
Overman Rearrangement Trichloroacetonitrile, base; Pd(II) or Hg(II) catalyst wikipedia.orgorganic-chemistry.orgAllylic amine organic-chemistry.org nih.govnih.gov-sigmatropic rearrangement, high stereocontrol, transposition of the double bond. organic-chemistry.org

Palladium-Catalyzed Coupling Reactions (e.g., Stille Coupling, Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon bond formation and can be applied to derivatives of this compound to further elaborate the allyl moiety.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org A derivative of this compound, such as an allylic acetate (B1210297), can be coupled with various aryl- and vinylstannanes in the presence of a palladium catalyst. organic-chemistry.org These reactions are tolerant of many functional groups and proceed under mild conditions. organic-chemistry.org The catalytic cycle involves oxidative addition of the allylic substrate to Pd(0), followed by transmetalation from the organotin reagent and subsequent reductive elimination to yield the cross-coupled product. organic-chemistry.orguwindsor.ca

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgnih.gov Secondary allylic boronic esters have been successfully coupled with iodoarenes using palladium catalysis. rsc.org The regioselectivity of the arylation is influenced by the steric and electronic properties of the substituents on the allyl group. rsc.org The mechanism involves oxidative addition, transmetalation from the boron species to the palladium center, and reductive elimination. nih.gov This reaction is widely used due to the stability and low toxicity of the organoboron reagents. organic-chemistry.org

Coupling ReactionCoupling PartnersCatalyst SystemKey Features
Stille Coupling Allylic acetate derivative + Aryl/Vinylstannane organic-chemistry.orgPd(0) catalyst (e.g., Pd(dba)₂) organic-chemistry.orgTolerant of various functional groups, mild conditions. organic-chemistry.org
Suzuki Coupling Allylic boronic ester derivative + Aryl/Vinyl halide rsc.orgPd(0) catalyst + Ligand rsc.orgUtilizes stable and less toxic organoboron reagents. organic-chemistry.org

Stereochemical Aspects and Chiral Control in R N Alpha Acetyl Allylglycine Chemistry

Enantioselective Control in Synthesis and Derivatization

Achieving high enantioselectivity in the synthesis of the (R)-allylglycine core is a fundamental challenge. Various strategies have been developed to control the stereochemistry at the α-carbon. Catalytic asymmetric synthesis is a prominent approach, utilizing chiral catalysts to favor the formation of one enantiomer over the other. For instance, chiral squaramide hydrogen-bond donor catalysts have been successfully employed in the enantioselective and diastereoselective synthesis of α-allyl amino esters. nih.gov These reactions involve the allylation of α-chloro glycine (B1666218) esters, where the catalyst forms a chiral ion-pair, guiding the nucleophilic attack of an allylsilane or allylstannane to produce the desired enantiomer with high purity (up to 97% ee). nih.gov

Another powerful method involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they are cleaved. The Petasis reaction, a multicomponent reaction between an amine, an aldehyde, and an organoboron reagent, can be rendered asymmetric by using a chiral amine as an auxiliary. researchgate.net For example, using (S)-α-methylbenzylamine as a chiral auxiliary in the Petasis reaction with allylboronic acid leads to allylglycine derivatives with high diastereoselectivity, which can then be converted to the desired enantiopure product. researchgate.net

Furthermore, enzymatic resolutions and derivatizations of racemic allylglycine have been explored. The inherent stereospecificity of enzymes allows for the selective transformation of one enantiomer, leaving the other untouched, thus providing a pathway to enantiomerically pure compounds. Derivatization of the resulting enantiopure N-acetyl-allylglycine can proceed with retention of configuration. For example, its methyl ester derivative can undergo cross-metathesis reactions, followed by acid-catalyzed cyclization to form complex cyclic amino acids like 5,5-dimethylproline in near quantitative yield and enantioselectivity. researchgate.net

MethodCatalyst/AuxiliaryKey FeaturesReported Enantioselectivity
Anion-Abstraction CatalysisChiral SquaramideAllylation of α-chloro glycinates with allylsilanes.Up to 97% ee
Petasis Reaction(S)-α-methylbenzylamineThree-component reaction with a chiral amine auxiliary.High diastereoselectivity
N-H InsertionDirhodium(II) carboxylates and chiral spiro phosphoric acidsReaction of vinyldiazoacetates with tert-butyl carbamate.83–98% ee

Diastereoselective Reactions Involving Chiral Allylglycine Scaffolds

The chiral center in the allylglycine scaffold can effectively direct the stereochemistry of subsequent reactions, leading to specific diastereomers. This substrate-controlled diastereoselectivity is crucial in building molecules with multiple stereocenters.

One of the classic examples is the chelation-controlled enolate Claisen rearrangement. In this nih.govnih.gov-sigmatropic rearrangement, an allylic ester of an N-protected glycine is converted to a γ,δ-unsaturated amino acid. By forming a metal chelate, the conformation of the enolate intermediate is fixed, leading to a highly diastereoselective rearrangement. This method has been used to synthesize syn-crotylated glycines from (E)-crotyl glycine esters with high diastereomeric ratios. harvard.edu A study on the rearrangement of allylic amino esters utilizing N-diboc glycine showed that the reaction could proceed with excellent diastereoselective control, yielding single diastereomers in many cases. bath.ac.uk

The Petasis reaction, besides being used for enantioselective synthesis, is also a powerful tool for diastereoselective transformations. When a chiral allylglycine derivative is used as a starting material, its inherent stereochemistry influences the formation of new stereocenters. For example, a sequential diastereoselective Petasis reaction followed by ring-closing metathesis has been used to synthesize enantiopure cyclic amino acid derivatives. researchgate.net

Hydrogen bonding can also be a powerful tool for inducing diastereoselectivity. In the aziridination of chiral allylic alcohols, hydrogen bonding between the hydroxyl group of the alcohol and the reagent can direct the approach of the nitrogen source, resulting in very high diastereoselectivity (up to >99:1). nih.gov Similarly, the diastereoselectivity of the addition of organometallic reagents to chiral N-sulfinyl imines has been shown to be highly dependent on solvent and the formation of specific transition states, allowing for regio- and diastereoselective synthesis of complex amines. acs.org

Reaction TypeKey Control ElementSubstrate/Reagent ExampleReported Diastereoselectivity
Ireland-Claisen RearrangementSilyl ketene (B1206846) acetal (B89532) geometryN-diboc glycine based allylic amino esterSingle diastereomers
Petasis ReactionChiral auxiliary(S)-α-methylbenzylamineHigh diastereoselectivity
AziridinationHydrogen bondingChiral allylic alcohols and acetoxyaminoquinazolinoneUp to >99:1 dr
PropargylationSolvent and reagent coordinationAryl fluorinated sulfinyl imines and magnesium reagentsGood to elevated diastereoselectivity

Analysis of Enantiomeric Excess and Stereochemical Purity

Determining the stereochemical purity of (R)-N-alpha-Acetyl-allylglycine is essential to validate the success of an asymmetric synthesis. The primary metric used is enantiomeric excess (ee), which measures the degree to which one enantiomer is present in a greater amount than the other in a mixture. wikipedia.org It is defined as the absolute difference between the mole fractions of the two enantiomers, often expressed as a percentage. wikipedia.org A completely pure enantiomer has an ee of 100%, while a racemic mixture (50:50 mixture of both enantiomers) has an ee of 0%. wikipedia.org

The term optical purity is often used interchangeably with enantiomeric excess, as it was historically determined by measuring the optical rotation of a sample with a polarimeter. masterorganicchemistry.com The optical purity is the ratio of the observed specific rotation of a sample to the specific rotation of the pure enantiomer. wikipedia.orgmasterorganicchemistry.com

Modern analytical techniques have largely replaced polarimetry for the accurate determination of enantiomeric excess. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most common and reliable methods. fz-juelich.de The enantiomers of a chiral compound interact differently with the chiral selector on the CSP, leading to different retention times and allowing for their separation and quantification. fz-juelich.de For amino acids and their derivatives, pre-column derivatization is often employed to introduce a chromophore or fluorophore, enhancing detection sensitivity. nih.gov For example, reacting the amino group with a chiral derivatizing reagent like o-phthalaldehyde-N-acetyl-l-cysteine can create diastereomeric derivatives that are easily separated on a standard HPLC column. nih.gov

Gas Chromatography (GC) on a chiral column is another effective technique. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral lanthanide shift reagents can also be used to distinguish between enantiomers.

ParameterDefinitionFormulaExample (75% R, 25% S)
Enantiomeric Excess (ee)The excess of one enantiomer over the other in a mixture.ee (%) =(moles R - moles S)
Optical PurityThe ratio of the observed specific rotation to the maximum specific rotation.Optical Purity (%) = ([α]observed / [α]max) x 10050%

Conformational Analysis of N-Acetyl-allylglycine Derivatives

The three-dimensional shape, or conformation, of N-acetyl-allylglycine derivatives plays a crucial role in their reactivity and biological function. Conformational analysis seeks to identify the most stable arrangements of atoms in the molecule. These studies are often performed using a combination of theoretical calculations and experimental techniques like NMR spectroscopy and Fourier-transform infrared (FT-IR) spectroscopy. nih.gov

Experimental techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the proximity of different protons in solution, helping to deduce the predominant conformation. For more complex systems, such as N-acetyl glucosamine (B1671600) derivatives, residual dipolar couplings (RDCs) measured by NMR in weakly aligning media, combined with molecular dynamics (MD) simulations, have been used to characterize the conformational landscape of flexible molecules. nih.gov Circular dichroism (CD) spectroscopy is another powerful technique used to study the ordered structures of N-acetylated amino acid derivatives in different solvents, revealing how the environment can influence conformational equilibria. uark.edu

Enzymatic and Biocatalytic Applications in the Derivatization and Production of Allylglycine Analogues

Enzyme-Catalyzed Deracemization and Kinetic Resolution

Enzymatic kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method relies on an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other unreacted and thus allowing for their separation. A more advanced approach, dynamic kinetic resolution (DKR), integrates an in-situ racemization catalyst that continuously converts the unreactive enantiomer into the reactive one, theoretically enabling a 100% yield of the desired enantiomerically pure product. researchgate.net

In the context of producing enantiomerically pure D-allylglycine, a dynamic kinetic resolution process has been developed that couples an N-acetyl amino acid racemase (NAAAR) with an enantiospecific D-acylase. core.ac.uk The process starts with N-acetyl-DL-allylglycine. The NAAAR enzyme facilitates the racemization of the N-acetylated amino acid, while the D-acylase selectively hydrolyzes the N-acetyl group from the D-enantiomer to produce D-allylglycine. core.ac.ukyork.ac.uk This coupled system has demonstrated high efficiency, achieving over 98% conversion of N-acetyl-DL-allylglycine into D-allylglycine at high substrate concentrations (50 g/L) within 18 hours. york.ac.uk This is a significant improvement over traditional kinetic resolution, which has a maximum theoretical yield of 50%. core.ac.uk

Parameter Value Reference
SubstrateN-acetyl-DL-allylglycine core.ac.ukyork.ac.uk
Enzyme SystemN-acetyl amino acid racemase (NAAAR) / D-acylase core.ac.ukyork.ac.uk
ProductD-allylglycine core.ac.ukyork.ac.uk
Conversion Rate>98% york.ac.uk
Isolated Yield>89% core.ac.uk
Substrate Conc.50 g/L core.ac.ukyork.ac.uk
Reaction Time18 hours core.ac.ukyork.ac.uk

Biocatalytic Synthesis of Non-Canonical α-Amino Acids utilizing Allylglycine

Allylglycine serves as a valuable building block in the biocatalytic synthesis of other non-canonical α-amino acids (ncAAs) and peptides. nih.govdigitellinc.com The unique allyl side chain provides a reactive handle for further chemical or enzymatic modifications. Proteases, for example, have been investigated for their ability to incorporate allylglycine into peptide chains. nih.gov

Several commercially available proteases have been screened for their ability to synthesize dipeptides containing allylglycine. nih.gov For instance, proteases from Aspergillus oryzae and Aspergillus sojae, as well as pronase E and protease Nagarse, were successful in synthesizing Cbz-L-Ag-L-PheNH2 from Cbz-DL-AgOMe and L-PheNH2. nih.gov In these reactions, allylglycine acted as the acyl donor. Conversely, chymotrypsin was capable of using allylglycine ethyl ester (DL-AgOEt) as the acyl acceptor in the synthesis of Cbz-L-Phe-L-AgOEt. nih.gov These synthesized dipeptides can then serve as substrates for further enzymatic reactions, such as the thermolysin-catalyzed synthesis of the tetrapeptide Cbz-L-Ag-L-Phe-L-Phe-L-AgOEt, demonstrating the utility of allylglycine in creating complex, non-canonical peptide structures. nih.gov

Enzyme Allylglycine Role Substrates Product
Proteases (Aspergillus oryzae, Aspergillus sojae, Pronase E, Nagarse)Acyl DonorCbz-DL-AgOMe and L-PheNH2Cbz-L-Ag-L-PheNH2
ChymotrypsinAcyl AcceptorCbz-L-Phe and DL-AgOEtCbz-L-Phe-L-AgOEt
ThermolysinSubstrateCbz-L-Ag-L-PheNH2 and Phe-L-AgOEtCbz-L-Ag-L-Phe-L-Phe-L-AgOEt

Mechanistic Insights into Enzymatic Transformations (e.g., N-Acetyl Amino Acid Racemase)

N-acetyl amino acid racemase (NAAAR) is a key enzyme in the dynamic kinetic resolution of N-acetylated amino acids like N-acetyl-allylglycine. core.ac.ukyork.ac.uk It belongs to the enolase superfamily, and its catalytic mechanism relies on a divalent cation, typically Mg2+, and proceeds via an enolate-based proton transfer. core.ac.uknih.gov

Structural and mechanistic studies of NAAAR homologues have provided a detailed view of its active site and catalytic action. nih.gov The crystal structure of an NAAAR from Deinococcus radiodurans revealed a framework of key amino acid residues essential for catalysis: Lys170, Asp195, Glu220, Asp245, and Lys269. nih.gov These residues, in concert with the magnesium ion, facilitate the abstraction of the α-proton from the substrate, forming a stabilized enolate intermediate. core.ac.uknih.gov The proton is then returned to the opposite face of the intermediate, resulting in the inversion of stereochemistry and thus racemization. The active site is composed of four subsites: a catalytic site, a metal-binding site, a side-chain-binding region, and a flexible lid region, which collectively determine the enzyme's substrate specificity and catalytic efficiency. nih.gov

Directed Evolution Strategies for Enhanced Enzyme Activity

Directed evolution is a powerful protein engineering technique that mimics natural evolution to create enzymes with improved or novel functions. rcsb.orgcaltech.edu This process involves iterative cycles of gene mutagenesis, expression, and screening to identify enzyme variants with desired properties, such as enhanced activity, stability, or altered substrate specificity. caltech.edu

This strategy has been successfully applied to improve the performance of N-acetyl amino acid racemase (NAAAR) for industrial applications involving allylglycine. core.ac.ukyork.ac.uk Through directed evolution, a variant of NAAAR, identified as NAAAR G291D/F323Y, was developed. york.ac.uk This variant exhibited up to a six-fold increase in activity on a range of N-acetylated amino acids, including N-acetyl-allylglycine, compared to the wild-type enzyme. york.ac.uk X-ray crystal analysis suggests that the introduction of these two mutations creates a network of new interactions that are responsible for the enhanced catalytic performance. york.ac.uk The application of this evolved enzyme in the dynamic kinetic resolution of N-acetyl-DL-allylglycine has proven to be highly effective, enabling high conversion rates under industrially relevant conditions. core.ac.ukyork.ac.uk

Enzyme Variant Mutations Improvement Application
NAAAR G291D/F323YG291D / F323YUp to 6-fold higher activity than wild-typeDynamic kinetic resolution of N-acetyl-DL-allylglycine

Applications of R N Alpha Acetyl Allylglycine As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Complex Amino Acid Derivatives (e.g., 2,7-diaminosuberic acid, Pipecolic Acid Derivatives)

The structure of (R)-N-alpha-Acetyl-allylglycine provides an excellent starting point for the stereoselective synthesis of non-proteinogenic amino acids, which are crucial components in many biologically active molecules.

2,7-Diaminosuberic Acid: Derivatives of 2,7-diaminosuberic acid, which are dicarba analogs of cystine, are important for creating structurally constrained peptides. A key strategy for their synthesis involves the use of allylglycine derivatives. nih.gov A highly efficient method employs a ruthenium-catalyzed ring-closing metathesis (RCM) or cross-metathesis (CM) reaction. nih.govresearchgate.net For instance, the cross-metathesis of an N-protected allylglycine derivative, followed by a rhodium-catalyzed hydrogenation, can produce the desired diaminosuberic acid skeleton in near-quantitative yields. nih.govlau.edu.lb This approach allows for the regioselective and stereocontrolled formation of the carbon-carbon bond, which is critical for mimicking the disulfide bridge in peptides. nih.gov

Pipecolic Acid Derivatives: Pipecolic acid and its derivatives are non-proteinogenic amino acids containing a six-membered ring, known for inducing specific conformations in peptides. nih.govthieme-connect.de Synthesizing these structures often relies on chiral pool starting materials, such as enantiomerically pure amino acids. nih.govnih.gov While direct synthesis from this compound is less common, the allylglycine scaffold serves as a valuable precursor for key intermediates. For example, (R)-α-aminoadipic acid, a known starting material for (R)-pipecolic acid derivatives, can be conceptually accessed through transformations of the allyl group. nih.gov General strategies involve cyclization followed by functionalization using modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, to install aryl groups at specific positions on the pipecolic acid ring. nih.govnih.gov

Target DerivativeKey Synthetic StrategyPrecursor TypeRelevant Catalyst(s)Citations
2,7-Diaminosuberic Acid Olefin Cross-Metathesis & HydrogenationAllylglycine DerivativeRuthenium (Grubbs' Catalyst), Rhodium (Wilkinson's Catalyst) nih.gov, researchgate.net, lau.edu.lb
Pipecolic Acid Derivatives Cyclization & Cross-CouplingChiral Amino Acid (e.g., α-Aminoadipic acid)Palladium nih.gov, nih.gov

Scaffold for Natural Product Synthesis

The defined stereochemistry and the versatile functionality of the allyl group make this compound and related compounds valuable scaffolds for the total synthesis of natural products. orgsyn.org The allyl side chain can be elaborated into various functional groups and carbon skeletons required for complex molecular architectures. kashanu.ac.ir This building block has been utilized as a starting material for constructing alkaloid-like compound libraries and other natural product-inspired structures. orgsyn.orgnih.govfrontiersin.org Its incorporation provides a reliable way to install a chiral amine-bearing center, a common motif in many biologically active natural products.

Precursor for Peptide and Peptidomimetic Construction

The allyl group offers a unique handle for both creating and modifying peptides, leading to materials with novel properties.

One of the most effective methods for synthesizing polypeptides is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). mdpi.comwikipedia.org (R)-allylglycine can be converted into its corresponding NCA monomer. escholarship.org This "functional monomer" can then be polymerized, often using a metal catalyst or a primary amine initiator, to produce polypeptides with pendant allyl groups along the backbone. acs.orgupc.edu This method allows for the creation of well-defined polypeptides with controlled chain lengths and low polydispersity, where each monomer unit carries a reactive allyl handle ready for further modification. acs.org

The pendant allyl groups on polypeptides derived from allylglycine-NCA are ideal substrates for post-polymerization modification (PPM). escholarship.orgacs.org This strategy allows for the synthesis of a diverse family of functional polypeptides from a single precursor polymer. Among the most powerful PPM reactions are "click chemistry" reactions, which are highly efficient, selective, and tolerant of other functional groups. nih.gov

Thiol-ene Reactions: The radical-mediated thiol-ene reaction is particularly well-suited for modifying the allyl groups. nih.gov Under UV initiation or with a radical initiator, a wide variety of thiol-containing molecules can be quantitatively attached to the polypeptide backbone, forming stable thioether linkages. escholarship.orgnih.gov This has been used to append functional groups that enhance water solubility, introduce bio-responsive elements, or attach bioactive molecules like sugars. escholarship.orgnih.gov The reaction proceeds rapidly under mild conditions with no side products. nih.gov

Other Click Chemistry: While thiol-ene is common, the allyl group can also be transformed into other functionalities, such as azides, to participate in other click reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), further expanding the possibilities for functionalization. mdpi.com

Modification ReactionReagentsFunctionality IntroducedKey FeaturesCitations
Thiol-ene Reaction Thiol-containing molecule, PhotoinitiatorThioether with desired functional group (e.g., hydroxyl, amine, sugar)High efficiency, mild conditions, no byproducts, orthogonal reactivity nih.gov, escholarship.org, nih.gov, nih.gov
Epoxidation m-Chloroperoxybenzoic acid (mCPBA)EpoxideCreates a new reactive handle for ring-opening reactions nih.gov, researchgate.net
Azide-Alkyne Cycloaddition (After conversion of allyl to azide/alkyne) Azide or Alkyne molecule, Copper or Ruthenium catalystTriazole linkageHigh efficiency, bioorthogonal mdpi.com

Design and Synthesis of Enzyme Inhibitors

The unique chemical properties of the allylglycine structure make it an important precursor for the design of enzyme inhibitors. orgsyn.org The double bond of the allyl group can participate in covalent bond formation with active site residues, leading to irreversible inhibition.

It is particularly useful for creating mechanism-based inhibitors, also known as "suicide inhibitors," which are unreactive until they are transformed by the target enzyme's catalytic machinery into a reactive species. nih.gov this compound and its derivatives have been used to synthesize inhibitors for several classes of enzymes:

Pyridoxal-dependent enzymes: These enzymes are common targets, and the allylglycine structure can effectively mimic natural substrates. orgsyn.org

Bacterial Amino Acid Biosynthesis Enzymes: Allylglycine derivatives have been used to synthesize inhibitors of enzymes crucial for bacterial survival, such as dihydrodipicolinate synthase (DHDPS) in the lysine (B10760008) biosynthesis pathway and N(alpha)-acetyl-L-ornithine deacetylase (ArgE) in the arginine pathway. nih.govgla.ac.uk The inhibition of these pathways presents a promising strategy for developing new antibacterial agents.

Target EnzymeEnzyme Class/PathwayRole of Allylglycine DerivativeCitations
Dihydrodipicolinate Synthase (DHDPS) Lysine BiosynthesisPrecursor for inhibitor synthesis gla.ac.uk
N(alpha)-acetyl-L-ornithine deacetylase (ArgE) Arginine BiosynthesisPrecursor for inhibitor synthesis nih.gov
Pyridoxal-dependent Enzymes Amino Acid MetabolismMechanism-based inhibitor orgsyn.org

Role in Mechanistic Probes and Bioorthogonal Chemistry (as an Allyl Handle)

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biological processes. nih.gov The allyl group of this compound serves as an excellent bioorthogonal "handle." researchgate.net Its reactivity is distinct from that of most biological functional groups, allowing it to be targeted with high specificity.

The thiol-ene reaction is a prominent example of a bioorthogonal click reaction involving an allyl handle. alfa-chemistry.com By incorporating an allylglycine residue into a peptide or protein, researchers can use a fluorescently-labeled thiol to selectively tag the molecule of interest within a complex cellular environment. nih.gov This enables a wide range of applications, including:

Bioimaging: Visualizing the localization and dynamics of proteins and other biomolecules.

Mechanistic Probes: Attaching probes to study biological mechanisms, protein interactions, or enzyme activity in situ.

Bioconjugation: Linking peptides to surfaces, nanoparticles, or other polymers for materials science and biomedical applications. nih.gov

The ability to use the allyl group for selective chemical ligation makes this compound a powerful tool for chemical biology and the study of complex biological systems.

Advanced Spectroscopic and Analytical Characterization Techniques for R N Alpha Acetyl Allylglycine and Its Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Isomer Differentiation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the analysis of N-acetylated amino acids. nih.govnih.gov It combines the separation capabilities of liquid chromatography with the mass analysis and structural fragmentation information provided by tandem mass spectrometry. This is particularly valuable for differentiating (R)-N-alpha-Acetyl-allylglycine from its isomers, such as the (S)-enantiomer or side-chain acetylated variants.

For the analysis of this compound, a chiral stationary phase is essential for separating the enantiomers. Chiral LC methods allow for the baseline separation of (R)- and (S)-N-alpha-Acetyl-allylglycine, enabling the quantification of each. nih.gov The mobile phase composition, typically a mixture of an organic solvent like ethanol (B145695) and a non-polar solvent such as n-hexane, is optimized to achieve the best separation. nih.gov

Once separated by LC, the compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules like amino acid derivatives. osti.gov In positive ion mode, the protonated molecule [M+H]⁺ is selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID) to generate characteristic product ions in the second mass analyzer. The fragmentation pattern is key to structural elucidation. For N-acetyl amino acids, common fragmentation pathways include the neutral loss of water (H₂O) and the loss of ketene (B1206846) (C₂H₂O) from the acetyl group. nih.gov The presence and relative abundance of specific fragment ions, such as the immonium ion, provide a fingerprint for the molecule, allowing for its unambiguous identification and differentiation from other isomeric forms. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Chiral Analysis of N-alpha-Acetyl-allylglycine

Parameter Value/Condition Purpose
LC Column Chiral Stationary Phase (e.g., Chiralpak AD-H) Enantiomeric separation of (R) and (S) isomers. nih.gov
Mobile Phase n-Hexane (0.1% Acetic Acid) / Ethanol (75:25, v/v) Achieve baseline chromatographic resolution. nih.gov
Flow Rate 0.6 mL/min Optimal separation and ionization efficiency. nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive Generation of protonated molecular ions [M+H]⁺. osti.gov
MS Detection Selected Reaction Monitoring (SRM) / Product Ion Scan High selectivity and sensitivity for quantification and structural confirmation.
Precursor Ion m/z corresponding to [M+H]⁺ Isolation of the target analyte for fragmentation.

| Product Ions | m/z from losses of H₂O, CO, C₂H₂O; immonium ion | Structural confirmation and isomer differentiation. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Excess Determination and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural characterization of this compound and for determining its enantiomeric purity. ¹H and ¹³C NMR spectra provide detailed information about the molecular framework by revealing the chemical environment of each proton and carbon atom. nih.gov For this compound, characteristic signals would confirm the presence of the acetyl group, the allyl group (with its distinct vinyl protons), and the chiral alpha-carbon backbone. nih.govmdpi.com

Determining the enantiomeric excess (e.e.) by NMR is crucial for verifying the stereochemical purity of a sample. Since enantiomers are indistinguishable in an achiral solvent, this analysis requires the use of a chiral resolving agent (CRA) or a chiral solvating agent (CSA). nih.govscispace.com These agents interact with the (R) and (S) enantiomers to form transient diastereomeric complexes. These complexes have different magnetic properties, leading to the splitting of NMR signals for the previously equivalent protons or carbons of the two enantiomers. tum.de The integration of these separated signals allows for the direct and accurate calculation of the enantiomeric excess. Prochiral solvating agents, which become chiral upon interaction with the analyte, are also effective for this purpose. scispace.comtum.de The magnitude of the chemical shift difference (Δδ) between the signals of the diastereomeric complexes is often linearly dependent on the enantiomeric excess. tum.de

Table 2: Key NMR Methodologies for this compound Analysis

NMR Technique Application Expected Outcome
¹H NMR Structural Confirmation Provides chemical shifts and coupling constants for all protons, confirming the presence of acetyl, allyl, and amino acid moieties. mdpi.com
¹³C NMR Structural Confirmation Shows distinct signals for each carbon atom, including the carbonyls, C=C double bond, and the chiral α-carbon.
2D NMR (COSY, HSQC) Signal Assignment Correlates proton and carbon signals to unambiguously assign every position in the molecule's structure. nih.gov

| ¹H NMR with Chiral Solvating Agent (e.g., Porphyrin-based pro-CSA) | Enantiomeric Excess (e.e.) Determination | Splitting of specific proton signals (e.g., N-H or α-H) into two distinct sets, representing the (R) and (S) enantiomers. The ratio of the integrals gives the e.e. nih.govtum.de |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the absolute configuration and three-dimensional structure of a chiral molecule in the solid state. nih.gov For this compound, this technique provides unequivocal proof of the 'R' stereochemistry at the alpha-carbon. The method requires a single, high-quality crystal of the compound. thieme-connect.de

The analysis is based on the anomalous scattering of X-rays by the electrons of the atoms in the crystal. mit.edu When X-rays interact with a non-centrosymmetric crystal, such as one formed from an enantiomerically pure compound, the diffraction intensities of Friedel pairs (hkl and -h-k-l reflections) are slightly different. This difference, known as the Bijvoet difference, allows for the determination of the absolute structure. Modern techniques and detectors have made it possible to determine the absolute configuration even for molecules containing only light atoms like carbon, nitrogen, and oxygen, by precisely measuring the anomalous scattering from these atoms. mit.edu The final structural refinement yields a Flack parameter, which should be close to zero for the correct absolute configuration. mit.edu

Beyond confirming the absolute stereochemistry, X-ray crystallography also reveals detailed information about the molecule's conformation, including bond lengths, bond angles, and torsion angles. mdpi.comnih.gov This provides insight into intramolecular interactions, such as hydrogen bonds, and how the molecules pack together in the crystal lattice.

Table 3: Representative Data from a Hypothetical X-ray Crystallographic Analysis of this compound

Parameter Example Value Significance
Crystal System Orthorhombic Describes the symmetry of the unit cell.
Space Group P2₁2₁2₁ A common non-centrosymmetric space group for chiral molecules. mdpi.com
Unit Cell Dimensions a = 5.8 Å, b = 9.5 Å, c = 15.2 Å Defines the size and shape of the repeating unit in the crystal.
Flack Parameter 0.05(3) A value near zero confirms the assigned (R) absolute configuration with high confidence. mit.edu
Bond Length (Cα-N) ~1.46 Å Provides precise measurement of intramolecular distances.
Torsion Angle (N-Cα-Cβ-Cγ) Varies Defines the conformation of the allylglycine side chain.

| Hydrogen Bonding | Intermolecular N-H···O=C | Identifies key interactions that stabilize the crystal packing. |

Table of Mentioned Compounds

Compound Name
This compound
(S)-N-alpha-Acetyl-allylglycine
Acetyl-L-glutamine
N-acyl L-homoserine lactones
N-oleoyl glycine (B1666218)

Future Research Directions and Emerging Opportunities

Development of Novel Stereoselective Synthetic Pathways

The efficient and selective synthesis of (R)-N-alpha-Acetyl-allylglycine remains a critical area of research. While classical methods exist, future work will likely focus on developing more sustainable, atom-economical, and highly stereoselective pathways. Key research directions include:

Asymmetric Metal Catalysis: Exploring new chiral ligands and transition metal catalysts for the asymmetric allylation of glycine-derived nucleophiles. The goal is to achieve high enantioselectivity for the (R)-isomer while minimizing catalyst loading and waste.

Organocatalysis: Designing and applying novel chiral organic catalysts (e.g., phase-transfer catalysts or chiral Brønsted acids) to control the stereochemistry of the allylation step. This approach avoids the use of potentially toxic and expensive heavy metals.

Memory of Chirality Methods: Investigating synthetic routes that leverage a temporary chiral center to induce the desired (R)-configuration at the alpha-carbon before the chiral auxiliary is removed.

Flow Chemistry Synthesis: Adapting and optimizing stereoselective reactions in continuous flow reactors. This can lead to improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

A comparative overview of potential future synthetic strategies is presented below.

Synthetic StrategyKey Research GoalPotential Advantages
Asymmetric Metal CatalysisDevelop highly active and selective catalysts at low loadings.High turnover numbers, broad substrate scope.
Chiral OrganocatalysisDesign metal-free catalysts with high enantioselectivity.Lower toxicity, operational simplicity, moisture/air stability.
Memory of ChiralityExploit transient chirality for stereocontrol.Access to complex stereochemical arrays.
Continuous Flow SynthesisOptimize reaction parameters for scalability and efficiency.Enhanced safety, reproducibility, and process control.

Exploration of New Biocatalytic Systems and Enzyme Engineering for Enantiopure Production

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis for producing enantiopure compounds. Future research will focus on discovering and engineering enzymes for the efficient synthesis of this compound.

Discovery of Novel Enzymes: Screening metagenomic libraries and diverse microbial sources for new enzymes, such as (R)-selective transaminases or ammonia (B1221849) lyases, that can act on allylglycine precursors. whiterose.ac.uk

Enzyme Engineering: Using rational design and directed evolution to improve the performance of existing enzymes. nih.gov This includes enhancing substrate specificity for allylic ketones or acids, increasing thermal and solvent stability, and boosting catalytic efficiency (kcat/KM). nih.gov For instance, engineering an acylase to preferentially acetylate (R)-allylglycine from a racemic mixture is a promising avenue.

Multi-Enzyme Cascades: Designing one-pot, multi-enzyme systems that combine several reaction steps to convert simple starting materials directly into the final product. researchgate.net A potential cascade could involve an (R)-selective transaminase to produce (R)-allylglycine from a keto-acid, followed by an acetyltransferase to complete the synthesis. whiterose.ac.uk

The table below outlines potential enzyme classes and their future engineering targets for this purpose.

Enzyme ClassCatalytic FunctionKey Engineering Target
(R)-selective ω-TransaminasesAsymmetric synthesis from a prochiral ketone. whiterose.ac.ukImprove acceptance of bulky allyl-containing substrates; enhance stability.
AminoacylasesKinetic resolution of racemic N-Acetyl-allylglycine.Invert enantioselectivity to favor the (R)-enantiomer; broaden substrate scope. nih.gov
AcyltransferasesStereoselective acetylation of (R)-allylglycine.Enhance specificity for the (R)-amine; improve acyl-donor recognition.
Ammonia LyasesDirect amination of an α,β-unsaturated acid precursor. nih.govEngineer activity towards non-native allylic substrates.

Expansion of Applications in Complex Molecular Architecture and Material Science

The bifunctional nature of this compound makes it an attractive building block for more complex molecules and materials. Future research should explore its incorporation into novel structures.

Peptide and Peptidomimetic Synthesis: Using the allyl group as a handle for post-synthetic modifications of peptides through olefin metathesis, thiol-ene chemistry, or hydroformylation. This allows for the creation of constrained cyclic peptides, lipidated peptides, or peptides with fluorescent labels.

Intramolecular Cyclizations: Leveraging the allyl group in intramolecular reactions, such as the Pauson-Khand reaction, to synthesize complex, stereochemically defined heterocyclic scaffolds like novel proline derivatives. rsc.org

Polymer and Material Science: Incorporating this compound as a monomer into polymers. The pendant allyl groups can serve as sites for cross-linking or for grafting other molecules, leading to the development of functional hydrogels, responsive materials, or biocompatible surfaces.

Advanced Mechanistic Studies on Chemical and Enzymatic Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and the design of new catalysts.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model transition states in both chemical and enzymatic reactions. This can elucidate the origins of stereoselectivity and guide the rational design of improved catalysts and enzymes.

Kinetic and Isotope Effect Studies: Performing detailed kinetic analyses and measuring kinetic isotope effects to probe reaction pathways. For enzymatic systems, this includes identifying rate-limiting steps and understanding substrate binding and product release. nih.gov

Spectroscopic Analysis of Intermediates: Using advanced spectroscopic techniques (e.g., rapid-freeze-quench EPR, stopped-flow spectroscopy) to trap and characterize transient intermediates in enzymatic reactions, providing direct insight into the catalytic cycle.

Integration with High-Throughput Screening and Automated Synthesis

Accelerating the pace of discovery in this area will require the adoption of modern automation and screening technologies.

High-Throughput Screening (HTS): Developing rapid and sensitive assays to screen large libraries of enzymes or catalysts for activity and selectivity in the synthesis of this compound. This is particularly relevant for directed evolution campaigns of enzymes.

Automated Synthesis Platforms: Utilizing robotic systems for the automated execution and optimization of multi-step synthetic sequences. These platforms can rapidly explore a wide range of reaction parameters (e.g., catalysts, solvents, temperatures) to identify optimal conditions.

Machine Learning and AI: Applying machine learning algorithms to analyze data from HTS and automated synthesis experiments. Predictive models can guide the design of new experiments, suggest novel catalyst structures, or predict the outcomes of reactions, thereby accelerating the research and development cycle. The development of biocatalysts for manufacturing pharmaceuticals like sitagliptin (B1680988) has already demonstrated the power of this approach. researchgate.net

Q & A

Q. What are the optimal synthetic routes for (R)-N-α-Acetyl-allylglycine, and how can purity be validated?

Methodological Answer: Synthesis typically involves allylglycine acetylation using reagents like N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) for carboxylate activation. Post-synthesis, purity validation requires reversed-phase HPLC coupled with mass spectrometry (LC-MS) to confirm molecular weight and detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for stereochemical confirmation, particularly the (R)-configuration. For reproducibility, document reagent ratios, solvent systems, and reaction times in line with NIH guidelines for preclinical research .

Q. Which analytical techniques are most effective for characterizing (R)-N-α-Acetyl-allylglycine’s stability under varying storage conditions?

Methodological Answer: Accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal degradation. Monitor hydrolytic stability via pH-dependent kinetic studies in buffered solutions (e.g., phosphate buffer at pH 7.4). Storage recommendations (e.g., −20°C in inert atmosphere) should align with incompatibility data, avoiding oxidizers and moisture .

Q. How can researchers ensure reproducibility in bioactivity assays involving this compound?

Methodological Answer: Standardize assay protocols by pre-defining parameters such as compound concentration ranges (e.g., 1–100 µM), solvent controls (e.g., DMSO ≤0.1%), and positive/negative controls. Use orthogonal detection methods (e.g., fluorescence, SPR) to cross-validate results. Adhere to NIH reporting guidelines, including full disclosure of statistical methods (e.g., ANOVA with post-hoc tests) and sample sizes .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enzymatic inhibition data for (R)-N-α-Acetyl-allylglycine?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., buffer ionic strength, enzyme isoforms). Perform meta-analyses comparing datasets under standardized conditions. Use isothermal titration calorimetry (ITC) to directly measure binding affinities and rule out artifacial inhibition. Cross-reference with structural data (e.g., X-ray crystallography) to identify steric or electronic interactions .

Q. How can computational modeling optimize the design of (R)-N-α-Acetyl-allylglycine derivatives for target-specific activity?

Methodological Answer: Employ molecular docking (e.g., AutoDock Vina) to screen derivatives against target protein structures (PDB IDs). Validate predictions with free-energy perturbation (FEP) calculations. Synthesize top candidates and test in vitro/in silico correlation using IC₅₀ values. Document force fields and solvation models to ensure reproducibility .

Q. What experimental designs mitigate off-target effects in in vivo studies of this compound?

Methodological Answer: Use isotopic labeling (e.g., ¹³C-allylglycine) to track metabolite distribution via LC-MS/MS. Employ knockout animal models to isolate target pathways. Include sham controls and blinded dosing protocols to reduce bias. Report all data transparently, including negative results, per open-science frameworks .

Q. How do solvent polarity and proticity affect the compound’s reactivity in mechanistic studies?

Methodological Answer: Conduct kinetic studies in solvents like acetonitrile (aprotic) vs. methanol (protic) to assess nucleophilic attack rates. Use UV-Vis spectroscopy to monitor intermediate formation. Correlate solvent dielectric constants with reaction rates using linear free-energy relationships (LFER) .

Data Analysis & Reporting

Q. What statistical approaches are robust for analyzing dose-response data with high variability?

Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) with bootstrapping to estimate confidence intervals. Use Grubbs’ test to identify outliers. For low-n datasets, Bayesian hierarchical models improve precision. Report R², Hill slopes, and p-values for goodness-of-fit .

Q. How should researchers address gaps in toxicological data for this compound?

Methodological Answer: Perform acute toxicity assays in rodent models (OECD TG 423), monitoring biomarkers like ALT/AST for hepatotoxicity. Use in vitro alternatives (e.g., HepG2 cells) for preliminary screening. Cross-reference with structural analogs’ safety profiles while noting limitations in extrapolation .

Q. What metadata standards are critical for sharing datasets on (R)-N-α-Acetyl-allylglycine?

Methodological Answer: Include raw instrument files (e.g., .RAW for LC-MS), processing parameters (e.g., smoothing algorithms), and compound identifiers (InChIKey: YHX...). Adhere to FAIR principles by depositing data in repositories like ChEMBL or Zenodo with CC-BY licenses. Provide experimental protocols in SI using schema.org markup .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.